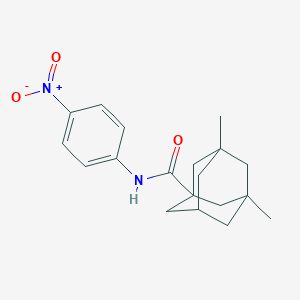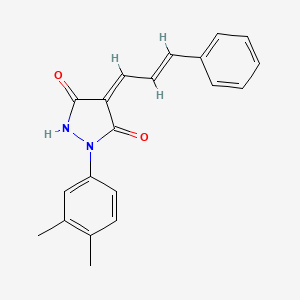![molecular formula C17H16N2O4 B5214518 3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)
3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as HPPD. It is a pyrrolidinedione derivative that has been extensively studied for its potential use in scientific research. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the biosynthesis of tyrosine and other catecholamines.
Mecanismo De Acción
HPPD inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase by binding to the active site of the enzyme. This prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, which is a key step in the biosynthesis of tyrosine and other catecholamines. As a result, the levels of tyrosine and catecholamines are reduced, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
HPPD has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of tyrosine and other catecholamines in various tissues, including the brain. This has been associated with a range of effects, such as changes in neurotransmitter levels, alterations in gene expression, and changes in behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPPD has several advantages for use in lab experiments. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which makes it a useful tool for investigating the role of tyrosine and other catecholamines in various physiological and pathological processes. However, there are also some limitations to its use. HPPD is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that its effects may be transient.
Direcciones Futuras
There are several future directions for research on HPPD. One area of interest is the role of HPPD in the regulation of dopamine levels in the brain. Dopamine is a key neurotransmitter that is involved in a range of physiological and pathological processes, and HPPD has been shown to affect dopamine levels in various tissues. Another area of interest is the development of more potent and selective inhibitors of 4-hydroxyphenylpyruvate dioxygenase, which could have therapeutic potential for a range of disorders. Finally, there is also interest in the development of new methods for administering HPPD, such as nanoparticle-based delivery systems, which could improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis method of HPPD involves the reaction of 4-hydroxybenzene-1,2-diamine with 4-methoxyphenylacetic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of HPPD is typically in the range of 50-60%.
Aplicaciones Científicas De Investigación
HPPD has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the biosynthesis of tyrosine and other catecholamines. HPPD has been used in studies investigating the role of tyrosine and catecholamines in various physiological and pathological processes, such as Parkinson's disease, depression, and schizophrenia.
Propiedades
IUPAC Name |
3-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-14-8-4-12(5-9-14)19-16(21)10-15(17(19)22)18-11-2-6-13(20)7-3-11/h2-9,15,18,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFNSKHDATVMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)


![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)
![N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)